1-ethyl-N-(4-(6-hydroxypyridazin-3-yl)phenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
Properties
IUPAC Name |
1-ethyl-6-oxo-N-[4-(6-oxo-1H-pyridazin-3-yl)phenyl]pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3/c1-2-22-16(24)10-8-14(21-22)17(25)18-12-5-3-11(4-6-12)13-7-9-15(23)20-19-13/h3-10H,2H2,1H3,(H,18,25)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOQUOAVPUYKQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=CC(=N1)C(=O)NC2=CC=C(C=C2)C3=NNC(=O)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N-(4-(6-hydroxypyridazin-3-yl)phenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazine core, followed by the introduction of the phenyl and ethyl groups. The hydroxyl group is then added to the pyridazine ring through a hydroxylation reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N-(4-(6-hydroxypyridazin-3-yl)phenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.
Scientific Research Applications
1-ethyl-N-(4-(6-hydroxypyridazin-3-yl)phenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its interaction with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-ethyl-N-(4-(6-hydroxypyridazin-3-yl)phenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its role in inhibiting microbial growth or modulating cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Pyridazinone-Based Carboxamides
Structural Modifications and Substituent Effects
The compound’s distinguishing features lie in its 1-ethyl group and 4-(6-hydroxypyridazin-3-yl)phenyl substituent. Below is a comparison with structurally related compounds from the evidence:
Table 1: Substituent Variations in Pyridazinone Carboxamides
Physicochemical and Pharmacokinetic Implications
- Solubility : Hydroxyl groups generally enhance aqueous solubility. However, the ethyl group at position 1 may reduce solubility compared to benzyl-substituted analogs (e.g., Compound 6) due to lower polarity .
- Metabolic Stability : The absence of fluorine or methoxy groups (as in Compounds 19 and 20) may render the target compound more susceptible to oxidative metabolism .
Key Research Findings
- Bioactivity: While specific data for the target compound are unavailable, analogs like Compound 19 and 20 demonstrated potent Trypanosoma cruzi proteasome inhibition (IC₅₀ < 100 nM), suggesting the pyridazinone-carboxamide scaffold is critical for activity .
- Selectivity : Substituents at the 1- and 3-positions influence selectivity. For example, benzyl groups (Compound 6) may increase off-target interactions compared to smaller ethyl groups .
Biological Activity
1-Ethyl-N-(4-(6-hydroxypyridazin-3-yl)phenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of D-amino acid oxidase (DAAO). This enzyme plays a crucial role in the metabolism of D-amino acids, which are implicated in various neurological disorders. Understanding the biological activity of this compound can pave the way for therapeutic applications in treating conditions such as schizophrenia and other neuropsychiatric disorders.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This molecular structure features a pyridazine core, which is significant for its biological activity. The presence of the hydroxypyridazine moiety enhances its interaction with biological targets.
This compound primarily functions as a DAAO inhibitor. Studies have shown that it exhibits dose-dependent inhibition of DAAO with IC50 values in the low nanomolar range. For instance, in various animal models, the compound demonstrated an IC50 of approximately 8.8 nM in human DAAO and 4.4 nM in mouse models .
Inhibition of DAAO
A significant body of research has focused on the inhibitory effects of this compound on DAAO. In one study, it was reported that the compound effectively reduced DAAO activity in vitro and in vivo, leading to increased levels of D-serine, an important neuromodulator involved in synaptic transmission .
Table 1: Summary of DAAO Inhibition Studies
| Study Reference | IC50 (nM) | Species Tested | Observations |
|---|---|---|---|
| 8.8 | Human | Significant inhibition observed | |
| 4.4 | Mouse | Enhanced D-serine levels | |
| 5.6 | Rat | Dose-dependent response |
Neuropharmacological Effects
In a series of behavioral studies conducted on rodents, administration of the compound resulted in notable improvements in cognitive functions associated with schizophrenia-like symptoms. The compound's ability to elevate D-serine levels correlated with enhanced performance in memory tasks .
Safety and Toxicology
Preliminary toxicity assessments indicate that this compound exhibits a favorable safety profile at therapeutic doses. Long-term studies are warranted to fully elucidate any potential side effects or toxicological concerns.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
